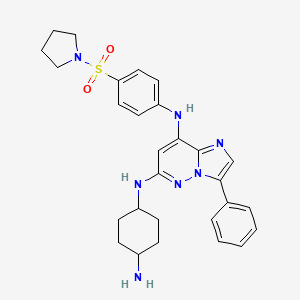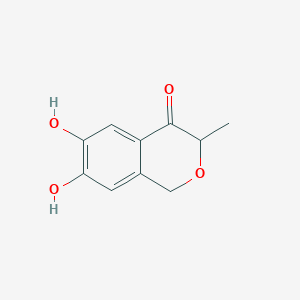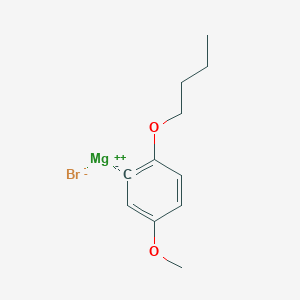
(2-n-Butyloxy-5-methoxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-n-butyloxy-5-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-n-butyloxy-5-methoxyphenyl)magnesium bromide involves the reaction of 2-n-butyloxy-5-methoxyphenyl bromide with magnesium metal in an anhydrous environment. The reaction is typically carried out in tetrahydrofuran as the solvent to stabilize the Grignard reagent. The process involves:
Activation of Magnesium: Magnesium turnings are activated by washing with dilute acid and drying.
Formation of Grignard Reagent: The activated magnesium is added to a solution of 2-n-butyloxy-5-methoxyphenyl bromide in tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred and heated to initiate the reaction, forming the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with precise temperature and atmosphere controls are used to ensure consistent product quality.
化学反応の分析
Types of Reactions
(2-n-butyloxy-5-methoxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Reduction: Reduces certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid workup to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Nitriles: Reduces nitriles to primary amines in the presence of an acid.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
New Carbon-Carbon Bonds: From reactions with alkyl halides.
Amines: From reduction of nitriles.
科学的研究の応用
(2-n-butyloxy-5-methoxyphenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Preparation of biologically active compounds for research and drug development.
Medicine: Synthesis of intermediates for active pharmaceutical ingredients.
Industry: Production of polymers, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of (2-n-butyloxy-5-methoxyphenyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in target molecules. The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon acting as a nucleophile. This allows it to attack electrophilic carbon atoms in carbonyl groups, forming new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Methylmagnesium Bromide: Used for forming carbon-carbon bonds with smaller alkyl groups.
Ethylmagnesium Bromide: Similar in reactivity but with different steric and electronic properties.
Uniqueness
(2-n-butyloxy-5-methoxyphenyl)magnesium bromide is unique due to its specific substituents, which can influence the reactivity and selectivity of the Grignard reagent. The presence of the butyloxy and methoxy groups can provide steric hindrance and electronic effects that differentiate it from other Grignard reagents.
特性
分子式 |
C11H15BrMgO2 |
|---|---|
分子量 |
283.44 g/mol |
IUPAC名 |
magnesium;1-butoxy-4-methoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-3-4-9-13-11-7-5-10(12-2)6-8-11;;/h5-7H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
KBOGFEHIRPHAAL-UHFFFAOYSA-M |
正規SMILES |
CCCCOC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


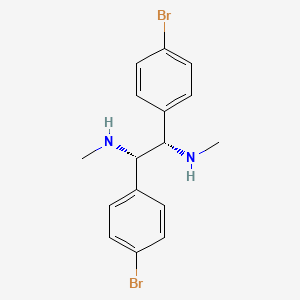
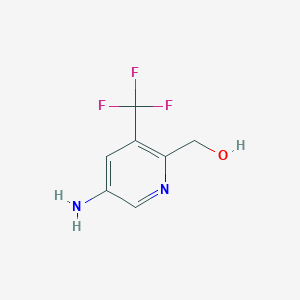

![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
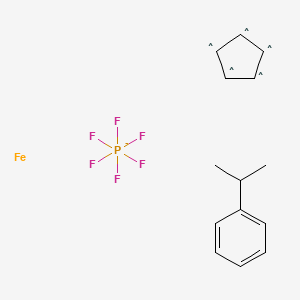
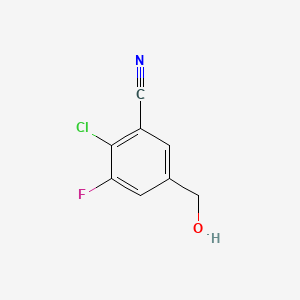
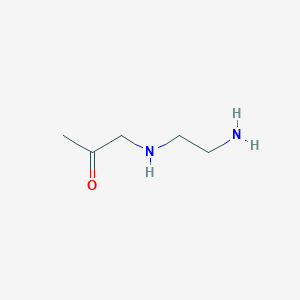
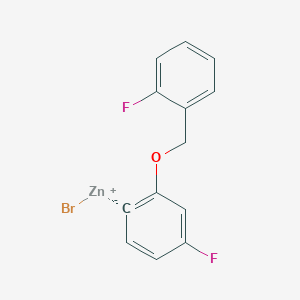
![5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B14886757.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)
![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
